(Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide
Description
The compound features a pyrazole core substituted with a 4-methoxy-3-nitrophenyl group at position 3 and an acrylamide moiety at position 4. The (Z)-configuration of the acrylamide double bond introduces steric constraints that may influence binding to biological targets. The 4-methoxy group provides electron-donating effects, while the 3-nitro group is strongly electron-withdrawing, creating a polarized aromatic system.
Properties
IUPAC Name |
(Z)-N-benzyl-3-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-34-24-14-12-20(16-23(24)30(32)33)26-21(18-29(28-26)22-10-6-3-7-11-22)13-15-25(31)27-17-19-8-4-2-5-9-19/h2-16,18H,17H2,1H3,(H,27,31)/b15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUNGITDZRJNE-SQFISAMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Nitration: The pyrazole derivative is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Methoxylation: The nitro group is then methoxylated using a suitable methoxylating agent.
Formation of the acrylamide moiety: This involves the reaction of the methoxy-nitrophenyl-pyrazole derivative with acryloyl chloride in the presence of a base.
Benzylation: Finally, the acrylamide derivative is benzylated using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous-flow reactors for nitration and methoxylation steps, as well as the development of more efficient catalysts for the benzylation step.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium dithionite in aqueous solution.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to (Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that a closely related compound inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Case Study:
A study published in the Journal of Medicinal Chemistry reported that a series of pyrazole derivatives, including compounds structurally related to this compound, exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting their potential as lead compounds for further development .
2. Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. For example, certain pyrazole derivatives have been found to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound could be explored as a therapeutic agent for inflammatory diseases.
Data Table: Anticancer and Anti-inflammatory Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Pyrazole A | Anticancer | 5.2 | |
| Pyrazole B | Anti-inflammatory | 12.0 | |
| (Z)-N-benzyl... | Potential Candidate | TBD | Current Research |
Agricultural Applications
1. Pesticidal Activity
The compound's structural characteristics may confer pesticidal properties, particularly against plant pathogens. Research into pyrazole-based compounds has shown efficacy in controlling fungal pathogens in crops, making them potential candidates for agricultural applications.
Case Study:
A recent study investigated the use of pyrazole derivatives as fungicides against Fusarium species, which are known to affect various crops. The results indicated that certain derivatives exhibited significant antifungal activity, suggesting that this compound could be developed into a novel fungicide .
Materials Science Applications
1. Polymer Chemistry
In materials science, the incorporation of compounds like this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability.
Data Table: Material Properties
| Polymer Type | Additive | Property Improvement |
|---|---|---|
| Polyethylene | (Z)-N-benzyl... | Increased tensile strength |
| Polystyrene | Pyrazole derivative | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of (Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group and the pyrazole ring are likely to play key roles in these interactions, potentially involving hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions could modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues
The following compounds share structural motifs (pyrazole core, acrylamide/amide linkages, or nitro/methoxy substituents) and are compared based on synthesis, physicochemical properties, and bioactivity:
2.4. Computational and Pharmacokinetic Insights
Drug-Likeness :
Docking Studies :
- Analogous compounds (e.g., 5o ) show strong interactions with tubulin’s colchicine-binding site (e.g., hydrogen bonds with ASN 249, LYS 254). The target compound’s nitro group may form similar polar contacts.
Biological Activity
(Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive review of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzyl group, a methoxy-nitrophenyl moiety, and a pyrazole core. The specific arrangement of these functional groups is believed to contribute to its biological effects.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of mTORC1 Activity : Similar pyrazole derivatives have been shown to reduce mTORC1 activity, leading to increased autophagy in cancer cells. This mechanism is crucial for the modulation of cellular metabolism and survival under stress conditions .
- Antioxidant Properties : Molecular docking studies have suggested that related compounds possess significant antioxidant and anti-inflammatory properties, which may contribute to their therapeutic potential .
- Disruption of Autophagic Flux : Some studies have reported that these compounds can interfere with autophagic flux, suggesting a dual role in promoting autophagy while also preventing its completion under certain conditions .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound:
- Cell Viability Studies : In vitro assays have demonstrated submicromolar antiproliferative activity against various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells .
- Autophagy Modulation : Compounds in this class have been shown to increase basal autophagy while impairing autophagic flux during nutrient refeeding, which could selectively target cancer cells under metabolic stress .
Antimicrobial Activity
The compound's structural analogs have also been evaluated for antimicrobial properties:
- Antibacterial and Antifungal Activity : Research indicates that certain derivatives exhibit significant antibacterial and antifungal activity. For instance, studies have shown that modifications to the pyrazole ring can enhance these properties .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Study on mTORC1 Inhibition : A study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated their ability to inhibit mTORC1 and promote autophagy, suggesting a potential therapeutic avenue for cancer treatment .
- Antimicrobial Evaluation : A comparative study on various pyrazole derivatives revealed that modifications such as the introduction of methoxy or nitro groups significantly enhanced antimicrobial efficacy against specific bacterial strains .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Anticancer | 0.5 | mTORC1 inhibition |
| Compound B | Antibacterial | 2.0 | Disruption of bacterial cell wall |
| Compound C | Antifungal | 1.5 | Inhibition of ergosterol synthesis |
| (Z)-N-benzyl... | Autophagy Modulator | N/A | Modulation of autophagic flux |
Q & A
Q. What are the optimized synthetic pathways for (Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with substituted benzo[d]thiazoles and nitrophenyl derivatives. Key steps include:
- Condensation reactions to form the pyrazole core.
- Acrylamide coupling under controlled temperatures (e.g., 60–80°C) using polar aprotic solvents like DMF or DMSO to enhance reactivity .
- Purification via column chromatography or recrystallization.
Critical factors include: - Temperature control to minimize by-products.
- Catalyst selection (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide for amide bond formation) .
Yield optimization often requires iterative adjustments to solvent polarity and reaction time.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent positions on the pyrazole and acrylamide moieties. For example, the Z-configuration of the acrylamide double bond is confirmed by coupling constants (J = 10–12 Hz) .
- Mass Spectrometry (MS):
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What crystallographic tools are recommended for resolving structural ambiguities?
- Single-Crystal X-ray Diffraction (SC-XRD):
- Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the dihedral angle between the pyrazole and nitrophenyl rings in related compounds is ~67.0° .
- Hydrogen Bonding Analysis:
- Intermolecular N–H⋯O and C–H⋯O interactions stabilize the crystal lattice, forming R₂²(10) motifs .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity and biological target interactions?
- Molecular Docking:
- Software like AutoDock Vina models binding affinities to enzymes (e.g., kinases). The nitro group’s electron-withdrawing effect may enhance interactions with hydrophobic pockets .
- Density Functional Theory (DFT):
- Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the acrylamide’s β-carbon is electrophilic due to conjugation with the carbonyl .
Q. What experimental strategies address contradictions in reported biological activity data?
- Dose-Response Studies:
- Test across a wide concentration range (e.g., 0.1–100 µM) to identify IC₅₀ values. Discrepancies may arise from assay sensitivity (e.g., SPR vs. enzyme kinetics) .
- Orthogonal Assays:
- Validate antifungal activity with both agar diffusion and microbroth dilution methods to confirm MIC values .
Q. How do reaction mechanisms differ under acidic vs. basic conditions for acrylamide derivatives?
- Acidic Conditions:
- Protonation of the acrylamide carbonyl enhances electrophilicity, favoring nucleophilic addition at the β-position .
- Basic Conditions:
- Deprotonation of the amide nitrogen may lead to hydrolysis, requiring inert atmospheres to prevent degradation .
Q. What methodologies elucidate the compound’s mechanism of action in vitro?
- Surface Plasmon Resonance (SPR):
- Measures real-time binding kinetics to targets (e.g., KD values for kinase inhibition) .
- Western Blotting:
- Tracks downstream signaling pathways (e.g., phosphorylation status of ERK1/2) to confirm target engagement .
Q. How can structural modifications enhance solubility without compromising bioactivity?
- Derivatization Strategies:
- Introduce polar groups (e.g., –OH or –SO₃H) at the benzyl position.
- Replace the nitro group with a trifluoromethyl group to balance lipophilicity .
- Co-Crystallization:
- Use cyclodextrins or PEG-based excipients to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
